molecular formula C24H25N5O2 B2658555 3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-85-8

3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2658555
CAS RN: 876151-85-8
M. Wt: 415.497
InChI Key: ZELLJSGWMYHMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains elements of bibenzyl and dihydro-1,2,4,5-tetrazine derivatives . Bibenzyl is an organic compound with the formula (C6H5CH2)2 and can be viewed as a derivative of ethane in which one phenyl group is bonded to each carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bibenzyl, a component of the compound, is the product from the coupling of a pair of benzyl radicals . Additionally, 1,4 (or 1,2)-diacyl-3,6-diphenyl-1,4(or 1,2)-dihydro-1,2,4,5-tetrazines, which share some structural similarities with the compound, can be prepared by treatment of 3,6-diphenyl-1,4- (or 1,2)-dihydro-1,2,4,5-tetrazine and an equimolar amount of an acyl chloride .

Scientific Research Applications

Neurodegenerative Disease Research

The compound 3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives have been investigated for their potential in treating neurodegenerative diseases. Researchers have identified certain derivatives that exhibit dual-target-directed actions as both A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual functionality may offer advantages over single-target therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's (Brunschweiger et al., 2014), (Załuski et al., 2019), (Koch et al., 2013).

Anti-Inflammatory Activity

Studies have also explored the anti-inflammatory activities of related compounds. Certain analogues based on the pyrimidopurinedione ring system have shown promising results in models of chronic inflammation. This research highlights the potential of these compounds in developing new anti-inflammatory medications (Kaminski et al., 1989).

Binding Affinity and Pharmacological Properties

Further research has delved into the binding affinity of various derivatives to adenosine receptors, demonstrating the potential of these compounds in pharmacological applications. The studies have focused on understanding how structural variations in these compounds affect their interaction with biological targets (Szymańska et al., 2016).

Antiviral Properties

Additionally, derivatives of this compound have been synthesized and evaluated for their antiviral properties. The research in this area is focused on developing new antiviral agents, especially against rhinoviruses, indicating the broader applicability of these compounds in infectious disease research (Kelley et al., 1989).

Diabetes Treatment Research

Research into dipeptidyl peptidase IV inhibitors, which are important in diabetes treatment, has also involved derivatives of this compound. These studies contribute to the ongoing efforts to develop more effective treatments for diabetes (Mo et al., 2015).

properties

IUPAC Name

3,9-dibenzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-17-13-27(15-18-9-5-3-6-10-18)23-25-21-20(28(23)14-17)22(30)29(24(31)26(21)2)16-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELLJSGWMYHMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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